Structural Divergence from the Most Potent FAK Inhibitor in the 1,3,4-Thiadiazol-2-amide Series
The closest well-characterized compound in the published literature is 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-hydroxybenzamide (FAK-IN-8, compound 5h in Yang et al.). Compound 5h demonstrated a FAK IC50 of 5.32 µM and antiproliferative IC50 values of 0.45 µM (MCF-7) and 0.31 µM (B16-F10) [1]. The target compound CAS 179232-95-2 replaces the 5-chloro-2-hydroxy substitution with a 2-ethoxy group, eliminating both the hydrogen-bond donor (OH) and the electron-withdrawing chlorine. No published FAK inhibition or cellular antiproliferative data for CAS 179232-95-2 have been located in primary literature, patents, or authoritative databases. The absence of this key pharmacophoric feature suggests the target compound would not retain the FAK inhibitory potency of compound 5h, but this remains to be experimentally determined.
| Evidence Dimension | FAK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported in peer-reviewed literature or authoritative databases |
| Comparator Or Baseline | 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-hydroxybenzamide (FAK-IN-8): IC50 = 5.32 µM |
| Quantified Difference | Cannot be quantified; target compound lacks the key 5-chloro-2-hydroxy pharmacophore; activity likely differs by >5-fold based on SAR trends in the series |
| Conditions | FAK enzyme inhibition assay (Yang et al. 2012); MCF-7 and B16-F10 cell lines for antiproliferative activity |
Why This Matters
Researchers procuring this compound for FAK-targeted anticancer screening must understand that it has not been validated in this pathway and would represent a novel probe rather than a confirmed inhibitor.
- [1] Yang, X.-H., Xiang, L., Li, X., Zhao, T.-T., Zhang, H., Zhou, W.-P., Gong, H.-B. and Zhu, H.-L. (2012). Synthesis, biological evaluation, and molecular docking studies of 1,3,4-thiadiazol-2-amide derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry, 20(9): 2789-2795. View Source
